molecular formula C15H14O3 B595184 3-(2-Methoxy-3-methylphenyl)benzoic acid CAS No. 1215206-06-6

3-(2-Methoxy-3-methylphenyl)benzoic acid

Cat. No. B595184
CAS RN: 1215206-06-6
M. Wt: 242.274
InChI Key: VZGIVELCAURNRK-UHFFFAOYSA-N
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Description

“3-(2-Methoxy-3-methylphenyl)benzoic acid” is a chemical compound with the molecular formula C15H14O3 . It is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .


Molecular Structure Analysis

The molecular structure of “3-(2-Methoxy-3-methylphenyl)benzoic acid” consists of a benzoic acid group attached to a methoxy-methylphenyl group . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

This compound is used as a catalyst for the asymmetric reduction of prochiral ketones . The exact reaction mechanisms and conditions would depend on the specific ketones being reduced.

Scientific Research Applications

Bioactive Compound Isolation

Research has identified a variety of phenyl ether derivatives, including those structurally similar to 3-(2-Methoxy-3-methylphenyl)benzoic acid, from marine-derived fungi such as Aspergillus carneus. These compounds exhibit strong antioxidant activities, suggesting potential applications in preventing oxidative stress-related diseases (Xu et al., 2017).

Luminescence in Coordination Compounds

Studies on lanthanide coordination compounds employing 4-benzyloxy benzoic acid derivatives, including those with methoxy groups, have shown that these compounds influence the photophysical properties of the complexes. Specifically, the presence of electron-releasing substituents like -OMe groups can improve the photoluminescence of Tb(3+) complexes, highlighting their potential in luminescent materials and sensors (Sivakumar et al., 2010).

Synthesis and Characterization of Organic Compounds

Research into the synthesis of specific benzoic acid derivatives, including those with methoxy and methyl groups, demonstrates the chemical versatility of these compounds. These studies contribute to the development of new synthetic routes and compounds with potential applications in pharmaceuticals and materials science (Sinha et al., 2000).

Polyaniline Doping

Benzoic acid and its derivatives, including methoxy-substituted versions, have been investigated as dopants for polyaniline, a conducting polymer. This research opens up applications in the field of conductive materials, potentially leading to advancements in electronics and coatings (Amarnath & Palaniappan, 2005).

Environmental Applications

Modified activated carbons using compounds such as 2-hydroxy-5-methoxy benzoic acid have shown high efficiency in removing heavy metals like cobalt from aqueous solutions. This research suggests applications in water treatment and pollution control (Gunjate et al., 2020).

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding breathing in dust, gas, or vapors, and using personal protective equipment when handling this compound . It’s also recommended to keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-(2-methoxy-3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-5-3-8-13(14(10)18-2)11-6-4-7-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGIVELCAURNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681790
Record name 2'-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-3-methylphenyl)benzoic acid

CAS RN

1215206-06-6
Record name 2′-Methoxy-3′-methyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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